molecular formula C15H20N2O4 B3975696 N'-(oxolan-2-ylmethyl)-N-(2-phenoxyethyl)oxamide

N'-(oxolan-2-ylmethyl)-N-(2-phenoxyethyl)oxamide

Cat. No.: B3975696
M. Wt: 292.33 g/mol
InChI Key: SQUXENNQUKVOHC-UHFFFAOYSA-N
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Description

N’-(oxolan-2-ylmethyl)-N-(2-phenoxyethyl)oxamide is a synthetic organic compound that belongs to the class of oxamides. Oxamides are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. This compound features an oxamide core with oxolan-2-ylmethyl and 2-phenoxyethyl substituents, which may impart unique chemical and physical properties.

Properties

IUPAC Name

N'-(oxolan-2-ylmethyl)-N-(2-phenoxyethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c18-14(15(19)17-11-13-7-4-9-20-13)16-8-10-21-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQUXENNQUKVOHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C(=O)NCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24806191
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(oxolan-2-ylmethyl)-N-(2-phenoxyethyl)oxamide typically involves the reaction of oxalic acid derivatives with appropriate amines. One possible synthetic route is:

    Step 1: Preparation of oxalic acid diester by reacting oxalic acid with an alcohol.

    Step 2: Reaction of the oxalic acid diester with oxolan-2-ylmethylamine and 2-phenoxyethylamine under controlled conditions to form the desired oxamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimization for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’-(oxolan-2-ylmethyl)-N-(2-phenoxyethyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxamides with higher oxidation states.

    Reduction: Reduction reactions can convert the oxamide to amines or other reduced forms.

    Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Nucleophiles like halides or alkoxides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxamides with additional oxygen functionalities, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Medicine: Investigated for its pharmacological properties, including potential as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the production of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of N’-(oxolan-2-ylmethyl)-N-(2-phenoxyethyl)oxamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxamide core and substituents could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N,N’-bis(2-phenoxyethyl)oxamide: Similar structure but lacks the oxolan-2-ylmethyl group.

    N’-(oxolan-2-ylmethyl)-N-(2-methoxyethyl)oxamide: Similar structure but with a methoxyethyl group instead of phenoxyethyl.

Uniqueness

N’-(oxolan-2-ylmethyl)-N-(2-phenoxyethyl)oxamide is unique due to the combination of oxolan-2-ylmethyl and 2-phenoxyethyl groups, which may impart distinct chemical and physical properties compared to other oxamides. This uniqueness can be leveraged in designing compounds with specific desired properties for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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